1-(2-isopropylphenyl)-1H-pyrrole
Overview
Description
1-(2-isopropylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropylphenyl group. Pyrroles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-isopropylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with monochloroacetic acid to form N-(2-isopropylphenyl)glycine, which is then cyclized to form the desired pyrrole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1-(2-isopropylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-isopropylphenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some pyrrole derivatives are investigated for their potential use as pharmaceuticals.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-isopropylphenyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the particular application and the structure of the derivative being studied .
Comparison with Similar Compounds
1-(2-isopropylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-phenyl-1H-pyrrole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-(2-methylphenyl)-1H-pyrrole: Has a methyl group instead of an isopropyl group, affecting its reactivity and applications.
1-(2-tert-butylphenyl)-1H-pyrrole: Contains a tert-butyl group, which can lead to steric hindrance and different reactivity
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVOWVFGGSCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228208 | |
Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77503-16-3 | |
Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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